Cas no 5110-85-0 (2-(4-methoxyphenyl)-1,3,5-trinitrobenzene)

2-(4-methoxyphenyl)-1,3,5-trinitrobenzene structure
5110-85-0 structure
Product Name:2-(4-methoxyphenyl)-1,3,5-trinitrobenzene
CAS No:5110-85-0
MF:C13H9N3O7
MW:319.226463079453
CID:1570257
PubChem ID:253595
Update Time:2025-04-21

2-(4-methoxyphenyl)-1,3,5-trinitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methoxyphenyl)-1,3,5-trinitrobenzene
    • AG-J-46390
    • 4-Methoxy-2',4',6'-trinitro-diphenyl
    • 4'-methoxy-2,4,6-trinitrobiphenyl
    • CTK4J3647
    • AC1Q20EF
    • AC1L5OG8
    • AR-1G3049
    • NSC76701
    • AG-J-46390; 4-Methoxy-2',4',6'-trinitro-diphenyl; 4'-methoxy-2,4,6-trinitrobiphenyl; CTK4J3647; AC1Q20EF; AC1L5OG8; AR-1G3049; NSC76701;
    • DS-003361
    • 2-(4-methoxyphenyl)-1,3,5-trinitro-benzene
    • DTXSID00291592
    • 5110-85-0
    • NSC-76701
    • Inchi: 1S/C13H9N3O7/c1-23-10-4-2-8(3-5-10)13-11(15(19)20)6-9(14(17)18)7-12(13)16(21)22/h2-7H,1H3
    • InChI Key: CTRCCGCGDWDRMU-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C1C(=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 319.04407
  • Monoisotopic Mass: 319.044
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 438
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 147Ų

Experimental Properties

  • Density: 1.49
  • Boiling Point: 435.1°C at 760 mmHg
  • Flash Point: 187.1°C
  • Refractive Index: 1.639
  • PSA: 138.65
  • LogP: 4.65640
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